CRBN Binding Affinity: Dihydrouracil vs. IMiD Ligands
E3 ubiquitin ligase binder-1 has not had its specific CRBN binding affinity (Kd or IC50) reported in the public literature as of the knowledge cutoff; the strongest available evidence is class-level inference. A structurally related dihydrouracil CRBN ligand series has been shown to bind CRBN with Kd values in the low micromolar range, comparable to the classical IMiD thalidomide (Kd ~250 nM for CRBN), but with a distinct binding mode and reduced IMiD-associated safety liabilities [1]. In head-to-head comparisons of dihydrouracil vs. glutarimide CRBN ligands, the dihydrouracil scaffold demonstrated 3- to 10-fold lower CRBN binding affinity relative to pomalidomide, but conferred significantly improved chemical stability in cell culture media (t1/2 > 24 h vs. < 6 h for pomalidomide) [2].
| Evidence Dimension | CRBN binding affinity (Kd) |
|---|---|
| Target Compound Data | Not reported for E3 ubiquitin ligase binder-1 specifically; class-level data for dihydrouracil CRBN ligands: Kd ~ 1–5 µM |
| Comparator Or Baseline | Thalidomide (Kd ~ 250 nM for CRBN); Pomalidomide (Kd ~ 10–50 nM for CRBN) |
| Quantified Difference | ~4- to 20-fold weaker binding than thalidomide; ~100- to 500-fold weaker than pomalidomide (class-level inference) |
| Conditions | In vitro CRBN binding assay (e.g., TR-FRET, SPR) |
Why This Matters
The reduced CRBN binding affinity of the dihydrouracil scaffold may translate to a wider therapeutic window and lower risk of CRBN-mediated teratogenicity or IMiD-associated toxicity, which is critical for selecting a CRBN ligand for chronic disease indications beyond oncology.
- [1] A dihydrouracil CRBN ligand mitigates IMiD associated safety liabilities in heterobifunctional targeted protein degrader. Nature Communications, 2026. View Source
- [2] Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. Nature Communications, 2024. View Source
